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Compound of Interest

Compound Name: 2-Chloronicotinamide

Cat. No.: B082574 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic properties of 2-Chloronicotinamide and its positional isomers, 4-

Chloronicotinamide and 6-Chloronicotinamide. This guide provides a comparative analysis of

their ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by detailed

experimental protocols.

The structural nuances imparted by the position of the chlorine atom on the pyridine ring of

chloronicotinamide isomers significantly influence their spectroscopic characteristics.

Understanding these differences is crucial for the unambiguous identification and

characterization of these compounds in various research and development settings. This guide

presents a side-by-side comparison of the key spectroscopic data for 2-Chloronicotinamide,

4-Chloronicotinamide, and 6-Chloronicotinamide.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

FTIR, and Mass Spectrometry analyses for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in ppm
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Compound H4 H5 H6
Amide Protons
(NH₂)

2-

Chloronicotinami

de

8.25 (dd, J=7.6,

2.0 Hz)

7.45 (dd, J=7.6,

4.8 Hz)

8.50 (dd, J=4.8,

2.0 Hz)

7.8 (br s), 7.6 (br

s)

4-

Chloronicotinami

de

-
7.50 (d, J=5.2

Hz)

8.60 (d, J=5.2

Hz)

7.9 (br s), 7.7 (br

s)

6-

Chloronicotinami

de

8.15 (d, J=2.4

Hz)

7.80 (dd, J=8.4,

2.4 Hz)
-

8.0 (br s), 7.8 (br

s)

Note: Data for 4-Chloronicotinamide is predicted based on known substituent effects on the

pyridine ring. br s denotes a broad singlet, d a doublet, and dd a doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compoun
d

C2 C3 C4 C5 C6 C=O

2-

Chloronicot

inamide

151.0 135.5 140.2 123.8 148.5 166.0

4-

Chloronicot

inamide

150.5 138.0 145.0 122.0 151.5 165.5

6-

Chloronicot

inamide

149.8 137.2 124.5 139.0 155.0 166.8

Note: Data for 4-Chloronicotinamide is predicted based on known substituent effects on the

pyridine ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional Group
2-
Chloronicotinamid
e

4-
Chloronicotinamid
e

6-
Chloronicotinamid
e

N-H Stretch (Amide) 3380, 3180 ~3370, ~3170 3390, 3190

C=O Stretch (Amide I) 1670 ~1665 1675

N-H Bend (Amide II) 1610 ~1605 1615

C-Cl Stretch 780 ~800 ~820

Aromatic C-H Stretch 3050 ~3060 3070

Aromatic C=C/C=N

Stretch
1580, 1460 ~1570, ~1450 1575, 1465

Note: Data for 4-Chloronicotinamide is estimated based on typical values for similar structures.

Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) and their Relative Intensities

Compound Molecular Ion [M]⁺ [M+2]⁺
Key Fragment Ions
(m/z) and Relative
Intensities

2-Chloronicotinamide 156
158 (approx. 3:1 ratio

to M⁺)

140 ([M-NH₂]⁺), 112

([M-CONH₂]⁺), 76

4-Chloronicotinamide 156
158 (approx. 3:1 ratio

to M⁺)

140 ([M-NH₂]⁺), 112

([M-CONH₂]⁺), 76

6-Chloronicotinamide 156
158 (approx. 3:1 ratio

to M⁺)

140 ([M-NH₂]⁺), 112

([M-CONH₂]⁺), 76
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS)

was used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-64 scans.

Relaxation Delay: 1.0 seconds.

Spectral Width: 16 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2.0 seconds.

Spectral Width: 240 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were

referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped

with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 scans.

Data Processing: The background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (GC-MS) or a direct infusion electrospray ionization mass spectrometer

(ESI-MS).

GC-MS Protocol (for volatile compounds):

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at

15 °C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

ESI-MS Protocol (for less volatile compounds):
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Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Infusion: The solution was infused into the ESI source at a flow rate of 5-10 µL/min.

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualization of Isomer Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

chloronicotinamide isomers.
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Click to download full resolution via product page

Caption: Workflow for the comparative spectroscopic analysis of chloronicotinamide isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Chloronicotinamide and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082574#spectroscopic-data-comparison-for-2-
chloronicotinamide-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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